Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate

Description

Chemical Identity and Nomenclature

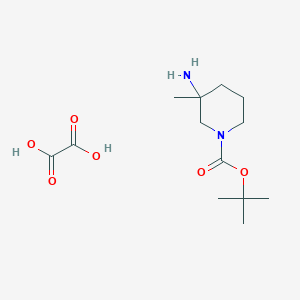

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate is systematically named according to IUPAC guidelines as tert-butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate. Its molecular formula is C₁₃H₂₄N₂O₆ , with a molecular weight of 304.34 g/mol . The structure comprises a piperidine ring substituted at the 3-position with an amino group and a methyl group, while the 1-position is functionalized with a tert-butoxycarbonyl (Boc) protecting group. The oxalate counterion (C₂H₂O₄²⁻) forms a stable salt with the protonated amino group, enhancing crystallinity and solubility.

Table 1: Key Chemical Identifiers

The Boc group (tert-butoxycarbonyl) is a widely used protecting group for amines, offering stability under basic conditions and facile removal under acidic conditions. The oxalate salt formation neutralizes the basic amino group, improving the compound’s physical properties for storage and handling.

Historical Context of Piperidine Carboxylate Derivatives in Organic Chemistry

Piperidine derivatives have been central to organic synthesis since the mid-20th century, particularly in the construction of alkaloids and pharmaceuticals. The introduction of the Boc protecting group in the 1960s revolutionized the synthesis of amine-containing compounds by enabling selective functionalization. Early work on piperidine carboxylates, such as the asymmetric reduction of 3-oxopiperidine derivatives using bakers’ yeast, demonstrated the feasibility of stereocontrolled synthesis for complex nitrogen heterocycles. For example, the reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate yielded (3R,4R)-3-hydroxy derivatives with high enantiomeric excess, underscoring the role of piperidine scaffolds in chiral synthesis.

Advancements in transition-metal catalysis further expanded the utility of piperidine derivatives. Copper(II) carboxylate-mediated intramolecular carboamination, for instance, enabled the efficient formation of N-functionalized pyrrolidines and piperidines from alkenyl sulfonamides. These methods highlighted the versatility of piperidine carboxylates in constructing bicyclic structures and stereochemically complex molecules.

Significance of Oxalate Salts in Pharmaceutical Intermediates

Oxalate salts are favored in pharmaceutical intermediates due to their ability to enhance solubility, stability, and crystallinity. The oxalate ion (C₂O₄²⁻) forms strong ionic bonds with protonated amines, creating salts with defined stoichiometry and melting points. For tert-butyl 3-amino-3-methylpiperidine-1-carboxylate, oxalate salt formation simplifies purification processes and improves shelf life, critical for large-scale production.

Table 2: Comparative Solubility of Alkali Oxalates

| Compound | Solubility in Water (mol/kg) |

|---|---|

| Disodium oxalate | 0.274 (at 298.15 K) |

| Dipotassium oxalate | 0.683 (at 298.15 K) |

| Diammonium oxalate | 1.452 (at 298.15 K) |

The lower solubility of disodium oxalate compared to other alkali oxalates arises from the optimal bond valence match between Na⁺ and oxalate. This principle extends to pharmaceutical salts, where counterion selection balances solubility and crystallinity. Monoalkyl oxalates, such as monomethyl oxalate, are similarly valued as building blocks for oxalamide-based drugs, which exhibit inhibitory activity against targets like cyclophilin D.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H24N2O6 |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

tert-butyl 3-amino-3-methylpiperidine-1-carboxylate;oxalic acid |

InChI |

InChI=1S/C11H22N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13;3-1(4)2(5)6/h5-8,12H2,1-4H3;(H,3,4)(H,5,6) |

InChI Key |

HDLKVMFZJWOPKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |

Related CAS |

1523617-95-9 1408076-33-4 |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Formation

The core 3-amino-3-methylpiperidine structure is typically synthesized through:

Boc Protection of the Amine

The primary amine is protected using tert-butyloxycarbonyl (Boc) groups:

Oxalate Salt Formation

The Boc-protected amine is converted to its oxalate salt for stability and crystallinity:

- Reagent : Oxalic acid in ethanol or methanol.

- Stoichiometry : 1:1 molar ratio of free base to oxalic acid.

- Crystallization : Slow cooling to 0–5°C, yielding a white crystalline solid.

Industrial-Scale Optimization

Racemization and Recycling

US11254641B2 highlights a racemization step to recycle undesired enantiomers using bases like K$$2$$CO$$3$$, improving overall yield (>85%).

Purification Techniques

- Activated carbon treatment removes colored impurities.

- Recrystallization from ethanol/water mixtures enhances purity (>98%).

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Crystal structures confirm the planar oxalate moiety and hydrogen bonding between NH$$_2$$ and carboxylate groups (CN113429340B).

Comparative Analysis of Methods

Challenges and Solutions

- Impurity Control : Residual solvents (e.g., THF) are minimized via vacuum drying.

- Scale-Up : Continuous flow reactors reduce reaction times and improve consistency.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve the use of nucleophiles such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact with neurotransmitter receptors, making it a candidate for drugs targeting neuropsychiatric disorders.

Key Properties

- CAS Number : 610764-96-0

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.30 g/mol

- Boiling Point : Not available

- Purity : Typically specified in product data sheets

Neuropharmacological Applications

The compound has been shown to exhibit modulatory effects on neurotransmitter systems, particularly dopaminergic and serotonergic pathways. This makes it a candidate for therapeutic interventions in conditions such as anxiety and depression.

Synthetic Intermediate

As a synthetic intermediate, this compound is utilized in the production of more complex molecules with therapeutic applications. Its ability to undergo various chemical reactions enhances its utility in drug development.

Synthesis Example

A typical synthesis route involves the reaction of tert-butyl 3-methylpiperidine-1-carboxylate with various reagents under controlled conditions to yield derivatives with enhanced pharmacological properties .

Case Study 1: Neurotransmitter Modulation

Research has indicated that derivatives of tert-butyl 3-amino-3-methylpiperidine can serve as potent ligands for vesicular acetylcholine transporters (VAChT). These compounds have been tested for their efficacy in models simulating Alzheimer’s disease, showing promise as diagnostic tools or therapeutic agents .

Case Study 2: Structural Optimization

Studies focused on optimizing the structure of piperidine derivatives have highlighted the importance of substituents in enhancing lipophilicity, thereby improving the ability to cross the blood-brain barrier (BBB) effectively .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomer: tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate Oxalate

Key Differences :

Aromatic Derivative: (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic Acid

Key Differences :

- Substituents : A phenyl group at position 4 and a carboxylic acid at position 3.

- Molecular Formula: C₁₇H₂₃NO₄; Molecular Weight: 305.37 g/mol.

- The carboxylic acid enables salt formation or conjugation, expanding its role as a chiral building block .

Ketone-Containing Analog: Tert-butyl 3-oxopiperidine-1-carboxylate

Key Differences :

- Substituent : A ketone (oxo) group at position 3.

- Molecular Formula: C₁₀H₁₇NO₃ (estimated); Molecular Weight: ~199.24 g/mol.

- Impact: The ketone enhances reactivity toward nucleophiles (e.g., Grignard reagents or hydrides), making it a versatile intermediate for synthesizing alcohols or amines. Unlike the amino group in the target compound, the oxo group cannot participate in salt formation .

Functionalized Derivative: Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate

Key Differences :

- Substituent: A 3-oxobutanoyl side chain.

- Molecular Formula: C₁₄H₂₃NO₄; Molecular Weight: 269.34 g/mol.

- Impact : The additional carbonyl group increases molecular complexity and reactivity, enabling applications in multi-step syntheses (e.g., cross-coupling reactions). Its higher molecular weight may affect solubility in polar solvents .

Comparative Data Table

Research Findings and Implications

- Reactivity: The target compound’s amino group enables salt formation and participation in amide couplings, whereas ketone-containing analogs (e.g., 3-oxopiperidine) are better suited for reductions or nucleophilic additions.

- Solubility: Oxalate salts (target and 4-amino isomer) likely exhibit higher aqueous solubility than neutral analogs like the phenyl- or ketone-substituted derivatives.

- Synthetic Utility: The Boc group in all compounds ensures stability during synthesis, but substituent diversity dictates downstream applications. For example, the 3-oxobutanoyl derivative’s carbonyl groups facilitate complex molecule assembly .

Biological Activity

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate has the following chemical formula: with a molecular weight of approximately 518.64 g/mol. The compound is characterized by its piperidine ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

1. Neuroprotective Effects

Recent studies have indicated that compounds similar to tert-butyl 3-amino-3-methylpiperidine derivatives exhibit neuroprotective effects. For instance, research has shown that certain piperidine derivatives can inhibit amyloid beta aggregation, a key factor in Alzheimer's disease pathology. The mechanism involves the reduction of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid beta .

Table 1: Summary of Neuroprotective Studies

2. Binding Affinity

Tert-butyl 3-amino-3-methylpiperidine derivatives have been evaluated for their binding affinities to various receptors, including sigma receptors and VAChT. These studies are crucial for understanding the potential therapeutic uses of these compounds in treating neurological disorders.

Table 2: Binding Affinities

| Compound | Target Receptor | Ki (nM) |

|---|---|---|

| Tert-butyl derivative | VAChT | 0.93 - 18 |

| Sigma-1 receptor ligand | Sigma-1 receptor | Varies |

The biological activity of tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of acetylcholinesterase and β-secretase, enzymes involved in neurotransmission and amyloid plaque formation.

- Anti-inflammatory Properties : By modulating the release of cytokines, these compounds may exert anti-inflammatory effects beneficial in neurodegenerative diseases.

Study on Neurodegenerative Models

In a notable study involving mice models of lupus and neurodegeneration, compounds similar to tert-butyl 3-amino-3-methylpiperidine were administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). The results indicated a significant reduction in autoantibody titers and inflammatory markers after treatment, suggesting potential applications in autoimmune and neurodegenerative diseases .

Clinical Implications

The findings from these studies suggest that tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate could play a role in developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders due to its neuroprotective and anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.